molecular formula C20H17F2N3O4 B6422373 ethyl 1-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 932457-12-0

ethyl 1-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B6422373
CAS No.: 932457-12-0
M. Wt: 401.4 g/mol
InChI Key: UAJHQIKGUCBDAK-UHFFFAOYSA-N
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Description

Ethyl 1-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative characterized by:

  • Core structure: A 1,8-naphthyridine ring with a 4-oxo-1,4-dihydro backbone.
  • Substituents:
    • Position 1: A carbamoylmethyl group (-NH-C(=O)-CH2-) linked to a 3,4-difluorophenyl moiety.
    • Position 3: An ethyl carboxylate (-COOEt).
    • Position 7: A methyl group (-CH3).

Properties

IUPAC Name

ethyl 1-[2-(3,4-difluoroanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O4/c1-3-29-20(28)14-9-25(19-13(18(14)27)6-4-11(2)23-19)10-17(26)24-12-5-7-15(21)16(22)8-12/h4-9H,3,10H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJHQIKGUCBDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

Key analogs and their structural differences are summarized below:

Compound Name / ID Position 1 Substitution Position 3 Substitution Position 7 Substitution Fluorination Pattern Reference
Target Compound Carbamoylmethyl-(3,4-difluorophenyl) Ethyl carboxylate Methyl 3,4-Difluorophenyl -
Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate (Compound 2) Ethyl (-CH2CH3) Ethyl carboxylate Methyl None
Ethyl 1-allyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate (Compound 10k) Allyl (-CH2CH=CH2) Ethyl carboxylate Methyl None
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 4-Fluorophenyl Carboxylic acid (-COOH) Chloro, Fluoro 4-Fluorophenyl, 6-Fluoro
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a3) 4-Chlorobenzyl Carboxamide (-CONH-3-ClC6H4) None None
Ethyl 1-(3-chloro-2-fluorobenzyl)-4-oxo-7-(piperazinyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate 3-Chloro-2-fluorobenzyl Ethyl carboxylate None 2-Fluorophenyl

Key Observations :

  • The carbamoylmethyl group in the target compound is unique compared to simpler alkyl/aryl substitutions (e.g., ethyl, allyl, benzyl). This group may enhance hydrogen-bonding interactions in biological systems.
  • Fluorination: The 3,4-difluorophenyl group distinguishes the target from analogs with single fluorine atoms (e.g., 4-fluorophenyl in ) or non-fluorinated systems. Fluorine’s electron-withdrawing effects can improve pharmacokinetic properties .
  • Position 3 : The ethyl carboxylate in the target compound contrasts with carboxylic acid or carboxamide derivatives, affecting solubility and bioavailability.
Comparison with Analog Syntheses:
  • Compound 2 : Synthesized via bromination of a preformed naphthyridine core.
  • Compound 5a3 : Carboxamide formed via condensation of 1,8-naphthyridine-3-carboxylic acid with 3-chloroaniline.
  • Fluorinated Analogs : Utilize hydrolysis and halogenation steps to introduce fluorine atoms.

Physicochemical and Analytical Data

Property Target Compound (Inferred) Compound 2 Compound 5a3
Molecular Formula C22H20F2N4O4 (estimated) C19H20N4O4 C22H15Cl2N3O2
Elemental Analysis - C:62.00%, H:5.48%, N:15.21% C:62.21%, H:3.72%, N:9.81%
IR Peaks C=O (amide ~1650 cm⁻¹, ester ~1700 cm⁻¹) C=O (ester ~1700 cm⁻¹) C=O (amide ~1651 cm⁻¹)
Solubility Moderate (ethyl ester enhances lipophilicity) Low (alkyl substituents) Low (chlorinated aryl groups)

Notes:

  • The ethyl carboxylate in the target compound likely improves membrane permeability compared to carboxylic acid analogs .
  • Fluorination increases metabolic stability but may reduce aqueous solubility .

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